molecular formula C4H4OS B14575839 3-Sulfanylidenecyclobutan-1-one CAS No. 61107-56-0

3-Sulfanylidenecyclobutan-1-one

Cat. No.: B14575839
CAS No.: 61107-56-0
M. Wt: 100.14 g/mol
InChI Key: LEWZQOWTYFOTIJ-UHFFFAOYSA-N
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Description

3-Sulfanylidenecyclobutan-1-one is a cyclobutanone derivative featuring a sulfanylidene (thione, S=) group at the 3-position of the strained four-membered ring. This structural motif imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The thione group introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic additions or cycloadditions.

Properties

CAS No.

61107-56-0

Molecular Formula

C4H4OS

Molecular Weight

100.14 g/mol

IUPAC Name

3-sulfanylidenecyclobutan-1-one

InChI

InChI=1S/C4H4OS/c5-3-1-4(6)2-3/h1-2H2

InChI Key

LEWZQOWTYFOTIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylidenecyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfur ylides with cyclobutanone derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylidenecyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Sulfanylidenecyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylidenecyclobutan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of key cyclobutanone derivatives and their structural/functional distinctions from 3-Sulfanylidenecyclobutan-1-one.

3-(3-Methylphenoxy)cyclobutan-1-one

  • Structure: A cyclobutanone with a 3-methylphenoxy substituent (C11H12O2) .
  • Applications: Likely used in pharmaceuticals or agrochemicals due to aromatic ether moieties, though specifics are unspecified .
  • Reactivity : Less prone to nucleophilic attack at the carbonyl than this compound due to reduced electron withdrawal.

3-Cyclopentylcyclobutan-1-one

  • Structure: Cyclobutanone with a bulky cyclopentyl substituent (Category F3) .
  • No sulfur-based functional groups, limiting utility in sulfur-specific reactions (e.g., thiol-ene coupling).
  • Stability : Higher steric bulk may reduce ring strain compared to the planar thione group in this compound .

3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride

  • Structure : Cyclobutane ring with sulfonyl chloride and benzyloxy groups (C11H13ClO3S) .
  • Key Differences: Sulfonyl chloride is a strong leaving group, enabling substitution reactions, unlike the thione group, which participates in redox or coordination chemistry. The benzyloxy group provides orthogonal reactivity (e.g., hydrogenolysis) compared to the thione’s conjugation effects.

Research Findings and Gaps

  • Electronic Effects: The thione group in this compound likely increases electrophilicity at the carbonyl carbon compared to ether or alkyl-substituted analogs, as seen in phenoxy or cyclopentyl derivatives .
  • Stability: Strained cyclobutanone rings are generally reactive, but substituents like sulfonyl chloride (in ) or bulky groups (in ) modulate stability. The thione group’s impact remains unquantified due to absent data.
  • Synthetic Utility: Sulfur-containing cyclobutanones are understudied in the provided evidence, suggesting opportunities for research into their coordination chemistry or photophysical properties.

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